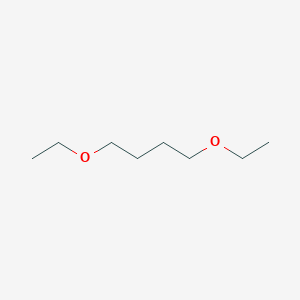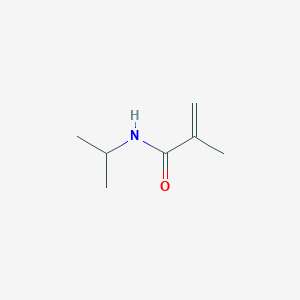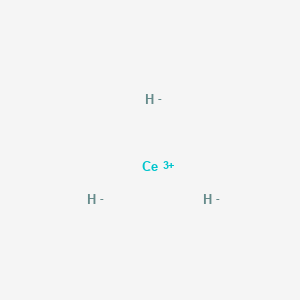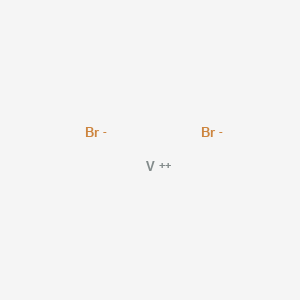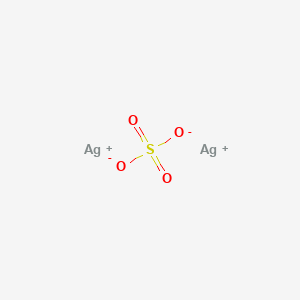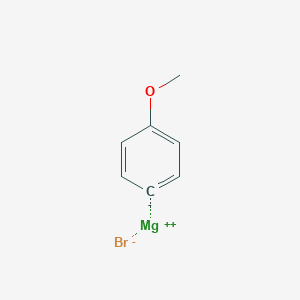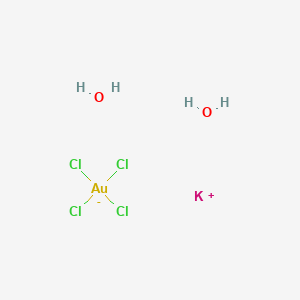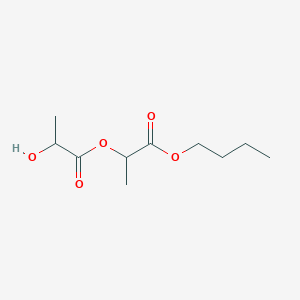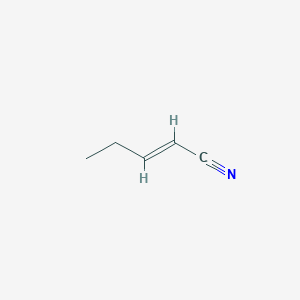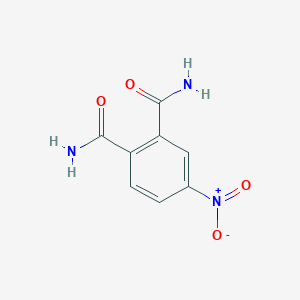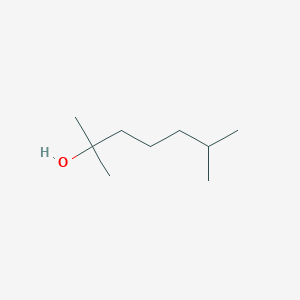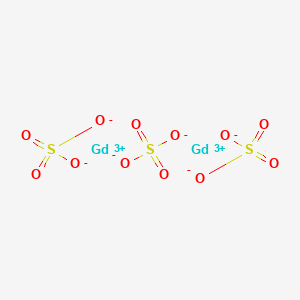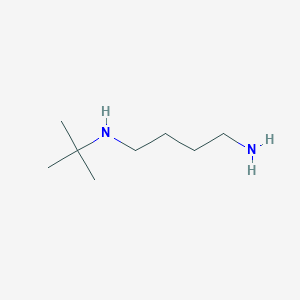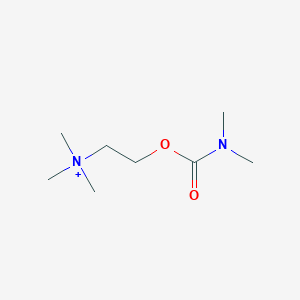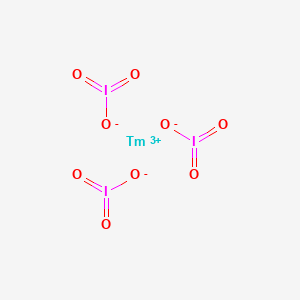
Thulium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a highly stable and water-insoluble compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of Thulium triiodate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria through oxidative stress. Thulium triiodate generates reactive oxygen species (ROS) that cause damage to the cell membrane, DNA, and proteins, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Thulium triiodate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. Thulium triiodate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Thulium triiodate is its stability and water-insolubility, which makes it suitable for use in various lab experiments. However, its limited solubility can also be a limitation, as it may limit its bioavailability and efficacy in certain applications. Additionally, Thulium triiodate is a rare and expensive compound, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for Thulium triiodate research. One potential area of study is its use as a radiation shielding material in nuclear reactors. Thulium triiodate has also shown promise as a luminescent material for optoelectronics and as a potential antimicrobial agent. Further research is needed to fully understand the mechanism of action of Thulium triiodate and its potential applications in various scientific fields.
Conclusion
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized through various methods and has been investigated for its potential use in organic synthesis, optoelectronics, radiation shielding, and antimicrobial applications. Thulium triiodate generates reactive oxygen species that cause damage to the cell membrane, DNA, and proteins, leading to cell death. It has been shown to have a range of biochemical and physiological effects, including apoptosis induction, bacterial growth inhibition, and antioxidant properties. While Thulium triiodate has several advantages for lab experiments, its limited solubility and high cost can also be limitations. Further research is needed to fully understand the potential applications of Thulium triiodate in various scientific fields.
Métodos De Síntesis
Thulium triiodate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and co-precipitation methods. The most common method involves the reaction of Thulium oxide (Tm2O3) with iodine (I2) in the presence of a reducing agent, such as sodium borohydride (NaBH4), to form Thulium triiodate (Tm(IO3)3).
Aplicaciones Científicas De Investigación
Thulium triiodate has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst in organic synthesis, a luminescent material in optoelectronics, and a potential candidate for radiation shielding in nuclear reactors. Thulium triiodate has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
14723-97-8 |
|---|---|
Nombre del producto |
Thulium triiodate |
Fórmula molecular |
I3O9Tm |
Peso molecular |
693.64 g/mol |
Nombre IUPAC |
thulium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
BSUUCDACXQTNMW-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
Otros números CAS |
14723-97-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



